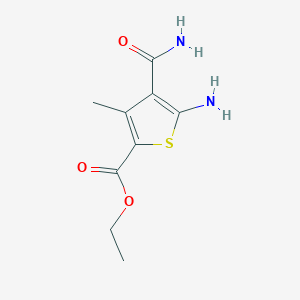![molecular formula C12H15ClN2OS B403086 2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide](/img/structure/B403086.png)
2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide is a chemical compound with the molecular formula C₁₁H₁₃ClN₂OS. It is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide typically involves the reaction of 3-chlorobenzyl chloride with thioacetohydrazide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[(3-chlorobenzyl)thio]acetohydrazide: A closely related compound with similar chemical properties.
N’-(1-methylethylidene)acetohydrazide: Shares the hydrazide functional group but lacks the chlorobenzyl thioether moiety.
Uniqueness
2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzyl thioether moiety differentiates it from other hydrazides, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15ClN2OS |
|---|---|
Molecular Weight |
270.78g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C12H15ClN2OS/c1-9(2)14-15-12(16)8-17-7-10-4-3-5-11(13)6-10/h3-6H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
NEBMWKWIPWSJHH-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B403003.png)
![6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403005.png)
![4-decyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B403007.png)



![3-nitro-N-(3-{4-[3-({3-nitrobenzoyl}amino)phenyl]-3-buten-1-ynyl}phenyl)benzamide](/img/structure/B403015.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B403016.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403017.png)

![ethyl 5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403021.png)
![4-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B403022.png)
![Ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403023.png)
![Ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403024.png)
